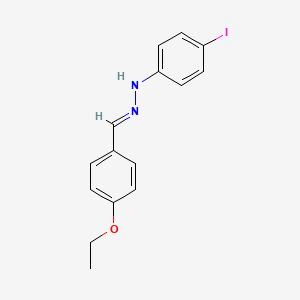
p-Ethoxybenzaldehyde p-iodophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Ethoxybenzaldehyde p-iodophenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Ethoxybenzaldehyde p-iodophenylhydrazone typically involves the reaction of p-ethoxybenzaldehyde with p-iodophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
- p-Ethoxybenzaldehyde p-iodophenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
Chemistry
p-Ethoxybenzaldehyde p-iodophenylhydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives which are valuable intermediates in the synthesis of various organic compounds.
Biology
In biological research, hydrazones are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine
Hydrazones, including this compound, are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
The compound is used in the development of dyes and pigments due to its ability to form stable colored complexes.
Mechanism of Action
The mechanism of action of p-Ethoxybenzaldehyde p-iodophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- p-Methoxybenzaldehyde p-iodophenylhydrazone
- p-Chlorobenzaldehyde p-iodophenylhydrazone
- p-Nitrobenzaldehyde p-iodophenylhydrazone
Uniqueness
p-Ethoxybenzaldehyde p-iodophenylhydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or nitro groups.
Properties
CAS No. |
27246-92-0 |
|---|---|
Molecular Formula |
C15H15IN2O |
Molecular Weight |
366.20 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-iodoaniline |
InChI |
InChI=1S/C15H15IN2O/c1-2-19-15-9-3-12(4-10-15)11-17-18-14-7-5-13(16)6-8-14/h3-11,18H,2H2,1H3/b17-11+ |
InChI Key |
QCNRRVKBZTYVRR-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)I |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


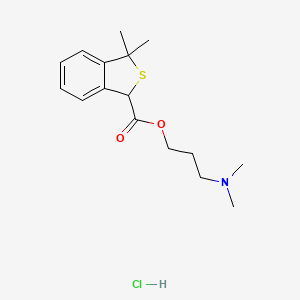
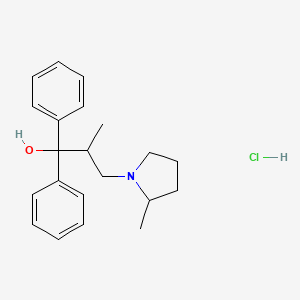


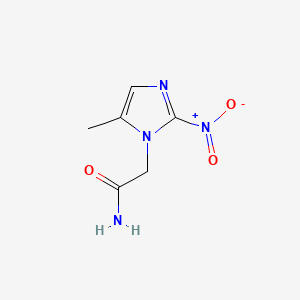
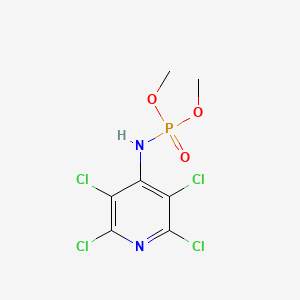
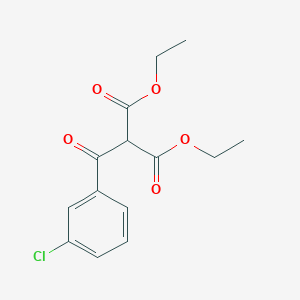
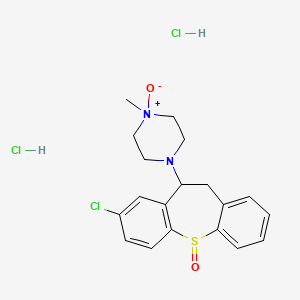
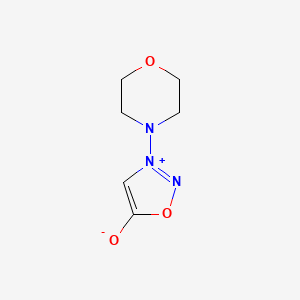
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
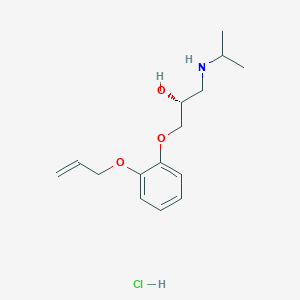
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
